MLS0315771

Lyme Disease Borrelia burgdorferi Phosphomannose Isomerase

MLS0315771 (CAS 727664-91-7) is a synthetic small molecule belonging to the benzoisothiazolone class. It is primarily characterized as a potent, competitive inhibitor of phosphomannose isomerase (MPI), also known as mannose-6-phosphate isomerase, with demonstrated in vitro activity against both human and bacterial orthologs.

Molecular Formula C15H12FNOS
Molecular Weight 273.3 g/mol
Cat. No. B1676674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMLS0315771
SynonymsMLS0315771;  MLS 0315771;  MLS 0315771; 
Molecular FormulaC15H12FNOS
Molecular Weight273.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)N2C(=O)C3=C(S2)C=C(C=C3)F
InChIInChI=1S/C15H12FNOS/c1-9-3-4-10(2)13(7-9)17-15(18)12-6-5-11(16)8-14(12)19-17/h3-8H,1-2H3
InChIKeyGRGDWLDSVPJEJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MLS0315771: A Competitive Phosphomannose Isomerase (MPI) Inhibitor with Broad Anti-Infective and Glycosylation Modulation Potential for Research Procurement


MLS0315771 (CAS 727664-91-7) is a synthetic small molecule belonging to the benzoisothiazolone class [1]. It is primarily characterized as a potent, competitive inhibitor of phosphomannose isomerase (MPI), also known as mannose-6-phosphate isomerase, with demonstrated in vitro activity against both human and bacterial orthologs [2]. Beyond its canonical MPI target, recent evidence reveals potent bactericidal activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and specific spirochetes such as Borrelia burgdorferi [3] [4]. Its mechanism involves competitive binding to the MPI active site, disrupting mannose metabolism, a pathway critical for glycosylation in eukaryotes and cell wall biosynthesis or virulence in certain bacteria .

Why MLS0315771 Cannot Be Readily Replaced by Other MPI Inhibitors or Broad-Spectrum Antibiotics in Specialized Research Applications


Generic substitution with other MPI inhibitors (e.g., compound 5, compound 6, compound 7) or conventional antibiotics is scientifically invalid due to MLS0315771's unique dual-functional profile and species-specific selectivity. While newer benzoisothiazolone analogs show enhanced potency against Borrelia burgdorferi (IC50 values ~2-fold lower), they lack the extensive target engagement validation and mammalian cell glycosylation data available for MLS0315771 [1]. Crucially, MLS0315771 exhibits a narrow antibacterial spectrum, potently inhibiting spirochetes and certain Gram-positive pathogens at low micromolar concentrations, while failing to inhibit common Gram-negative bacteria (E. coli) even at 25 μM [2]. This contrasts sharply with broad-spectrum agents and highlights a unique, pathway-specific vulnerability that cannot be assumed for other MPI inhibitors or antibiotics [3]. Furthermore, MLS0315771's ability to modulate N-glycosylation in human cells provides a functional readout in mammalian systems that is not established for many structural analogs, making it an irreplaceable chemical probe for studies linking mannose metabolism to glycosylation disorders or host-pathogen interactions [4].

Quantitative Differentiation of MLS0315771: Head-to-Head Performance Data for Informed Procurement Decisions


Superior Anti-Borrelia Potency of Next-Generation Analogs vs. MLS0315771 as a Benchmark Reference Compound

MLS0315771 serves as the reference standard against which three novel benzoisothiazolone inhibitors (Compounds 5, 6, and 7) were compared for anti-Borrelia activity. The newer compounds exhibited significantly enhanced potency, with IC50 values approximately two-fold lower than that of MLS0315771 [1]. This quantitative difference establishes MLS0315771 as the baseline for evaluating next-generation candidates and confirms its moderate intrinsic activity, providing researchers with a validated tool for studying spirochete MPI inhibition or for use as a comparator in medicinal chemistry optimization programs [1].

Lyme Disease Borrelia burgdorferi Phosphomannose Isomerase Antibiotic Development Chemical Probe

Selective Bactericidal Activity of MLS0315771 Against Gram-Positive Pathogens, Including MRSA, with Minimal Inhibitory Concentrations (MICs) in the Low Micromolar Range

According to patent CN118286213A, MLS0315771 demonstrates potent, selective growth inhibition against multiple clinically relevant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 0.5 to 4 μg/mL [1]. This activity extends to effective biofilm inhibition and bactericidal killing [1]. In stark contrast, MLS0315771 at high concentrations (25 μM) fails to inhibit the growth of representative Gram-negative bacteria (E. coli BL21 and DH5α) or certain other Gram-positive species (Streptococcus uberis, Staphylococcus epidermidis) [2]. This narrow spectrum of activity is a critical differentiator from broad-spectrum antibiotics and underscores the compound's specificity for a subset of Gram-positive pathogens.

MRSA Antibiotic Resistance Gram-Positive Bacteria Biofilm Inhibition Minimum Inhibitory Concentration

MLS0315771 Potently Inhibits Human MPI (IC50 ~1 μM, Ki = 1.4 μM) and Functionally Modulates N-Glycosylation in Human Cell Lines

MLS0315771 acts as a competitive inhibitor of human phosphomannose isomerase (MPI) with an IC50 of approximately 1 μM and a Ki of 1.4 μM [1]. In HeLa cells, treatment with 100 μM MLS0315771 significantly reduced [2-³H]mannose incorporation into N-linked glycoproteins by approximately 50% compared to untreated controls (p ≤ 0.01) [2]. This functional modulation of glycosylation is a key differentiator from other MPI inhibitors that may lack validated cellular activity. The compound also enhanced mannose flux toward glycosylation in certain phosphomannomutase-deficient fibroblasts, indicating a context-dependent effect .

Congenital Disorders of Glycosylation Mannose Metabolism N-Glycosylation Chemical Probe Enzyme Inhibitor

Off-Target Toxicity Profile of MLS0315771 in Zebrafish Embryos Informs Appropriate Dosing Ranges for In Vivo Studies

MLS0315771 exhibits concentration-dependent toxicity in zebrafish embryos, providing a clear threshold for safe experimental use. The compound is harmful to embryos at concentrations above 2 μM . At 8-10 μM, nearly 50% of embryos become sick within 20 minutes, and most die within 30-60 minutes . This acute toxicity profile is attributed to off-target effects and is not observed with all MPI inhibitors, making it a critical consideration for experimental design. In contrast, no such acute toxicity is reported for vehicle controls (DMSO) at equivalent concentrations.

Toxicology Zebrafish Model Off-Target Effects Developmental Toxicity In Vivo Dosing

Optimal Use Cases for MLS0315771 Based on Validated Differential Activity Data


Investigating Mannose Metabolism as a Therapeutic Vulnerability in MRSA and Other Gram-Positive Infections

Researchers studying antibiotic resistance mechanisms or developing narrow-spectrum anti-infectives can utilize MLS0315771 to selectively inhibit the growth of MRSA and other susceptible Gram-positive pathogens (MIC 0.5-4 μg/mL), while leaving Gram-negative bacteria unaffected [1]. This scenario is ideal for in vitro and in vivo studies aimed at validating MPI as a druggable target in staphylococcal infections, with the added benefit of assessing biofilm disruption [1].

Dissecting the Role of MPI in Borrelia burgdorferi Pathogenesis and Lyme Disease

MLS0315771 is a validated chemical probe for studying Borrelia burgdorferi MPI. Its ability to inhibit spirochete growth in vitro (IC50 ~4.4 μM) and reduce infectivity in a mouse model provides a foundation for exploring MPI as a target for Lyme disease therapeutics [2]. The compound can be used as a benchmark for screening more potent analogs (e.g., Compounds 5-7) or for mechanistic studies into how MPI inhibition disrupts spirochete virulence [2].

Modulating N-Glycosylation in Cellular Models of Congenital Disorders of Glycosylation (CDG) and Cancer

In cell biology and glycobiology research, MLS0315771 serves as a potent tool to inhibit MPI and thereby reduce mannose incorporation into N-glycans [3]. This application is particularly relevant for studying diseases linked to abnormal glycosylation, such as CDG or cancer metastasis, where mannose metabolism is dysregulated. Researchers should design experiments with careful attention to concentration-dependent effects, as higher doses may paradoxically enhance glycosylation in certain cell types due to off-target mechanisms [4].

Benchmark Reference Compound for MPI Inhibitor Discovery and Medicinal Chemistry Optimization

Due to its well-characterized enzymatic and cellular activity, MLS0315771 is an essential reference standard for medicinal chemistry programs developing next-generation MPI inhibitors. Its moderate potency against Borrelia (IC50 ~4.4 μM) and human MPI (IC50 ~1 μM, Ki 1.4 μM) provides a clear baseline for evaluating structural analogs [2] . Researchers can use MLS0315771 as a comparator in enzyme assays, cellular models, and in vivo studies to quantify improvements in potency, selectivity, or pharmacokinetics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for MLS0315771

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.